molecular formula C24H26N2O2 B2398802 1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2411283-10-6

1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2398802
CAS No.: 2411283-10-6
M. Wt: 374.484
InChI Key: CCHZBOLEICAXMA-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups and structural features, including a phenyl group, a dihydro-1H-isoquinoline group, a piperidine ring, and a prop-2-en-1-one group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the phenyl and dihydro-1H-isoquinoline groups would likely make the molecule fairly rigid, while the piperidine ring could potentially introduce some flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of several polar functional groups suggests that it might have good solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It’s possible that the compound could interact with biological targets in a way similar to other compounds containing similar structural features .

Safety and Hazards

Without specific information on this compound, it’s difficult to predict its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

1-[4-(4-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-2-23(27)25-14-12-19(13-15-25)24(28)26-16-20-10-6-7-11-21(20)22(17-26)18-8-4-3-5-9-18/h2-11,19,22H,1,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHZBOLEICAXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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